tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-fluoro-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYUJTNHKDDJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)F)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519232 | |
| Record name | tert-Butyl 6-fluoro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345938-08-1 | |
| Record name | tert-Butyl 6-fluoro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90519232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Procedure A: Formation of Spirocarbamates via N-Boc-pyrrolidin-3-one
- Reagents and Conditions:
- N-Boc-aniline (3.00 mmol, 1 equiv) dissolved in dry diethyl ether (10 mL).
- Cooling to –40 °C under argon atmosphere.
- Addition of tert-butyllithium (t-BuLi, 1.7 M in pentane, 2.4 equiv) maintaining temperature below –10 °C.
- After lithiation (>95% completion by ^1H NMR), cooling to below –70 °C.
- Addition of LaCl3- 2LiCl complex (0.33 M in THF, 1.1 equiv) to enhance nucleophilicity.
- Rapid introduction of N-Boc-pyrrolidin-3-one (1.2 equiv).
- Gradual warming to room temperature over 1 hour.
- Addition of potassium tert-butoxide (t-BuOK, 0.10 equiv) and heating at 70 °C for 4 hours to promote cyclization.
- Work-up:
- Quenching with aqueous HCl and saturated NH4Cl.
- Extraction with ethyl acetate, drying, and concentration.
- Purification by flash column chromatography on silica gel.
General Procedure B: Formation of Spirocarbamates via N-Substituted Piperidin-3-one
- Similar to Procedure A, but employing N-substituted piperidin-3-one (1.2 equiv) instead of pyrrolidinone.
- Stirring at room temperature for 6 hours after ketone addition.
- Work-up and purification as in Procedure A.
General Procedure C: Ring-Opening and Acid-Catalyzed Tryptamine Formation
- Starting from isolated spirocarbamates.
- Treatment with t-BuOK and triisopropylsilyl chloride (TIPS-Cl) for N-silylation.
- Cooling to –50 °C and addition of lithium diisopropylamide (LDA) to induce ring-opening.
- Quenching and acid treatment (TFA) to convert enamines to tryptamines.
- Final extraction and purification by chromatography.
Reaction Monitoring and Characterization
- Reactions are monitored by thin-layer chromatography (TLC) using silica gel plates with UV visualization and various staining agents.
- Structural confirmation and purity assessment by:
- ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy with chemical shifts calibrated to residual solvent peaks.
- Infrared (IR) spectroscopy for functional group analysis.
- Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS) for molecular weight confirmation.
- Melting points recorded for solid intermediates and final products.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Directed ortho-lithiation | N-Boc-aniline + t-BuLi (2.4 equiv) | –40 to –10 °C | 4 h | >95% conv. | Monitored by ^1H NMR |
| Metal complex addition | LaCl3- 2LiCl (1.1 equiv) | < –70 °C | 5 min | N/A | Enhances nucleophilicity |
| Ketone addition | N-Boc-pyrrolidin-3-one or N-substituted piperidin-3-one (1.2 equiv) | –70 °C to RT | 1 h (warming) + 4–6 h stirring | 75–85% | Spirocyclization step |
| Cyclization promotion | t-BuOK (0.10 equiv) | 70 °C | 4 h | N/A | Facilitates ring closure |
| Work-up and purification | Acidic quench, extraction, silica gel chromatography | RT | N/A | N/A | Isolates pure spirocarbamate |
Research Findings and Notes
- The use of LaCl3- 2LiCl complex is critical for improving the regioselectivity and yield of the nucleophilic addition to the ketone, as it stabilizes the organolithium intermediate and enhances reactivity at low temperatures.
- Controlled low-temperature conditions (–70 °C and below) prevent side reactions and decomposition of sensitive intermediates.
- The tert-butyl carbamate (Boc) protecting group is stable under lithiation and cyclization conditions, allowing selective transformations.
- The ring-opening and acid-catalyzed conversion to tryptamines provide a versatile route for further functionalization of the spirocyclic scaffold.
- Purification by flash chromatography using silica gel and appropriate eluent mixtures ensures isolation of analytically pure compounds suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the fluorine-containing ring to introduce additional functional groups.
Reduction: : Reducing specific functional groups to alter the compound's properties.
Substitution: : Replacing hydrogen atoms or other substituents with different groups to modify the compound's structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in research or industrial applications.
Scientific Research Applications
Tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Its derivatives may serve as probes or inhibitors in biological studies.
Industry: : It may be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of spirocyclic benzooxazine derivatives. Key analogues include:
*Molecular formulas and weights are estimated based on structural analysis.
Key Observations :
- Substituent Effects : Fluorine’s electronegativity and small atomic radius enhance lipophilicity and metabolic stability compared to bromine or chlorine, which are bulkier and may increase steric hindrance .
Physicochemical Properties
- Solubility : Fluoro-substituted spirocycles generally exhibit improved aqueous solubility compared to bromo or chloro analogues due to reduced hydrophobicity.
- Stability: The Boc group enhances thermal and oxidative stability during synthesis, as noted in handling precautions for the bromo analogue (e.g., P210: “Keep away from heat/sparks/open flames” ).
Biological Activity
Tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate (CAS No. 345938-08-1) is a complex organic compound characterized by its unique structural features, including a fluorine atom and a spiro-connected oxazine ring. Its molecular formula is , with a molecular weight of 336.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Properties : Research indicates that spiro compounds often exhibit promising anticancer activities. The structural motifs present in this compound may interact with specific cellular targets involved in cancer progression, potentially inhibiting tumor growth and proliferation .
- Antibacterial Effects : The compound's unique structure may also confer antibacterial properties, making it a candidate for further studies in the development of new antibiotics .
- Neuropharmacological Activities : Compounds featuring piperidine rings are frequently investigated for their neuropharmacological effects. This compound may exhibit anticonvulsant or anxiolytic properties, although specific studies are needed to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological activities of similar spiro compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated photoswitchable spironaphthoxazines; suggested potential applications in drug design based on structural modifications. |
| Study 2 | Highlighted the anticancer and antibacterial properties of spiro compounds, indicating a promising avenue for further research on similar structures. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that construct the core spiro structure. The synthesis may include cyclization reactions facilitated by strong acids or bases to achieve the desired configuration .
Potential Applications
Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds potential in various applications:
- Drug Development : As a lead compound for developing new anticancer or antibacterial agents.
- Chemical Probes : Utilized in biological studies to understand specific cellular mechanisms.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
